
Alpk1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALPK1-IN-2 is a potent inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine kinase involved in various cellular processes, including immune responses and inflammation. This compound has shown significant potential in scientific research due to its ability to inhibit ALPK1 with an IC50 value of 95 nanomolar and also inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) with an IC50 value of 1.31 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALPK1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
ALPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, reduction may produce alcohols, and substitution may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
ALPK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with ALPK1 dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALPK1
Wirkmechanismus
ALPK1-IN-2 exerts its effects by inhibiting the activity of alpha-kinase 1. ALPK1 is involved in the phosphorylation of specific substrates, leading to the modulation of various cellular processes. By inhibiting ALPK1, this compound disrupts these processes, resulting in the inhibition of downstream signaling pathways such as the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ALPK1-IN-1: Another potent inhibitor of ALPK1 with similar inhibitory activity.
ALPK1-IN-3: A compound with slightly different chemical structure but similar inhibitory effects on ALPK1.
Uniqueness
ALPK1-IN-2 is unique due to its high potency and selectivity for ALPK1. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to inhibit NF-κB further enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C20H18F2N4O2S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27) |
InChI-Schlüssel |
SHSJEVPKHXWBHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



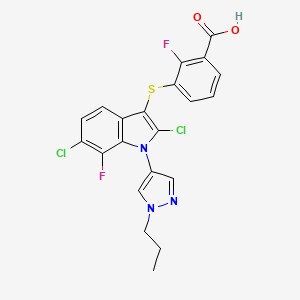
![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
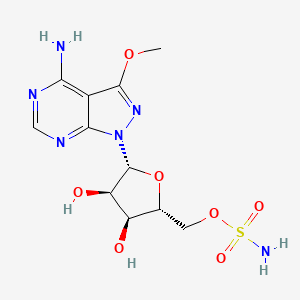
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)
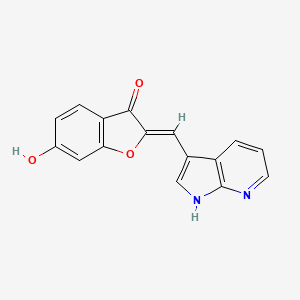
![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
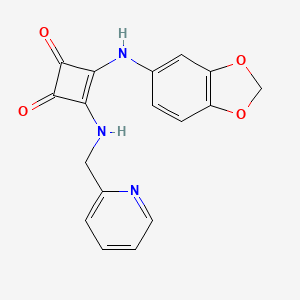
![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)
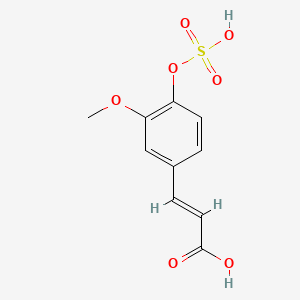
![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)